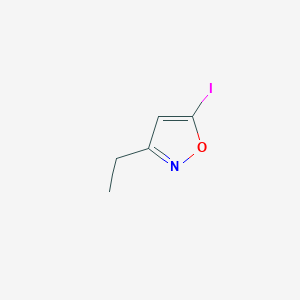

3-Ethyl-5-iodo-isoxazole

Beschreibung

Historical Context and Significance of Isoxazole (B147169) Core in Organic Chemistry

The journey of isoxazole chemistry began in the late 19th century. In 1888, Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole, noting its aromatic characteristics under specific conditions. ijpcbs.com However, it was Dunstan and Dymond who are credited with the first synthesis of the isoxazole ring itself. ijpcbs.com A significant leap in understanding and synthesizing this heterocyclic system came between 1930 and 1946 through the extensive work of Quilico and his team, who explored the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

The significance of the isoxazole core in organic chemistry is multifaceted. nih.govajrconline.orgespublisher.com It is a stable aromatic ring, yet the inherent weakness of the N-O bond allows for facile ring cleavage, making it a valuable synthetic intermediate. rsc.orgnih.gov This property has been widely exploited for the synthesis of other complex molecules and heterocycles, including β-hydroxy ketones, β-amino alcohols, and γ-amino alcohols. ijpcbs.comresearchgate.nettaylorandfrancis.com The presence of both a hydrogen bond acceptor (the nitrogen atom) and the potential for π-π stacking interactions further enhances its utility as a pharmacophore in medicinal chemistry. nih.gov

Prevalence of Isoxazole Scaffolds in Natural Products and Synthetic Compounds

The isoxazole motif is not merely a laboratory curiosity but is found in a variety of natural products. ajrconline.orgnih.gov A notable example is ibotenic acid, a neurotoxin found in Amanita mushrooms. ajrconline.org The isoxazole ring also forms the structural basis for numerous synthetic compounds with a wide range of applications.

In the realm of pharmaceuticals, isoxazole derivatives have been successfully developed into a plethora of drugs with diverse therapeutic activities. nih.govsymc.edu.cn Some prominent examples include:

Antibiotics: Sulfamethoxazole and Cloxacillin rsc.org

Anti-inflammatory drugs: Leflunomide and Valdecoxib (a COX-2 inhibitor) rsc.orgnih.gov

Anticonvulsants nih.gov

Anticancer agents nih.gov

The following table provides a snapshot of some commercially available drugs containing the isoxazole scaffold:

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibiotic |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Oxacillin | Antibiotic |

| Flucloxacillin | Antibiotic |

| Leflunomide | Antirheumatic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Risperidone | Antipsychotic |

| Isocarboxazid | Antidepressant |

| Danazol | Synthetic Androgenic Steroid |

| This table is for informational purposes only and does not represent an exhaustive list. |

The widespread presence of the isoxazole core in both natural and synthetic compounds underscores its importance and has driven the development of numerous synthetic methodologies. espublisher.comnih.govsymc.edu.cn

Overview of General Isoxazole Synthetic Strategies and Methodologies

The construction of the isoxazole ring can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include:

Other Methodologies:Beyond these primary methods, a variety of other synthetic strategies have been developed. These include:

Transition metal-catalyzed cycloisomerization reactions. rsc.orgresearchgate.net

Electrophilic cyclization of alkynyl O-methyl oximes. organic-chemistry.org

One-pot multi-component reactions that offer efficiency and atom economy. nanobioletters.com

The continuous development of new and improved synthetic methods for the isoxazole ring system is a testament to its enduring importance in modern organic chemistry. rsc.orgrsc.org These strategies provide chemists with the tools to create novel isoxazole derivatives with tailored properties for a wide range of applications.

Regioselective Approaches to 3,5-Disubstituted Isoxazoles

The regioselectivity of the cycloaddition reaction is a critical aspect in the synthesis of specifically substituted isoxazoles like 3-ethyl-5-iodo-isoxazole. The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. rsc.orgacs.org This selectivity is influenced by both steric and electronic factors of the reacting partners. mdpi.com

The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the synthesis of isoxazoles. ijpcbs.com This reaction involves the combination of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. ijpcbs.comnih.gov The reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.gov

Nitrile oxides are key reactive intermediates in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. ijpcbs.com They readily react with alkynes to afford isoxazoles directly. ijpcbs.com However, nitrile oxides are often unstable and can dimerize, necessitating their in situ generation. chemrxiv.orgacs.org The reaction with terminal alkynes is particularly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles. acs.orgnih.gov For the synthesis of this compound, propanenitrile oxide would be reacted with an iodo-substituted terminal alkyne. The reaction of nitrile oxides with non-activated alkynes has also been reported as a viable route. rsc.org

Table 1: Reactivity of Nitrile Oxides with Various Alkynes

| Nitrile Oxide Source | Alkyne Type | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Hydroximoyl Halide | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Base | nih.gov |

| Aldoxime Oxidation | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Oxidant (e.g., hypervalent iodine) | nih.govrsc.org |

| Aldoxime Oxidation | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Copper(I) | acs.orgnih.gov |

| Aldoxime Oxidation | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Metal-Free (e.g., Oxone/NaCl) | acs.orgacs.org |

| Hydroximoyl Halide | Disubstituted Non-activated Alkyne | Substituted Isoxazole | Thermal | rsc.org |

Hydroximoyl halides, particularly hydroximoyl chlorides and bromides, are common and stable precursors for the generation of nitrile oxides. sci-hub.sersc.org The dehydrohalogenation of these precursors using a base generates the nitrile oxide in situ, which can then be trapped by a suitable alkyne. ijpcbs.comnih.gov This method has been successfully employed in the synthesis of a variety of 3,5-disubstituted isoxazoles. nih.govbeilstein-journals.org For instance, the reaction of imidoyl chlorides with terminal alkynes in the presence of a base is a standard route. beilstein-journals.org While hydroximoyl chlorides and bromides are well-studied, hydroximoyl fluorides have also been explored as nitrile oxide precursors. rsc.org

An alternative and often more convenient method for the in situ generation of nitrile oxides is the oxidation of aldoximes. tandfonline.comijpcbs.com Various oxidizing agents have been developed for this transformation, offering mild and selective conditions that tolerate a range of functional groups. acs.org This approach avoids the need to prepare and handle potentially unstable hydroximoyl halides. acs.org

Several effective oxidants for this purpose include:

Hypervalent iodine reagents : Reagents like iodobenzene (B50100) diacetate (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) efficiently oxidize aldoximes to nitrile oxides. rsc.orgorganic-chemistry.orgorganic-chemistry.orgarkat-usa.org This method has been used to prepare a library of 3,5-disubstituted isoxazoles. nih.gov

Chloramine-T : This oxidant can be used to generate nitrile oxides from aldoximes in situ for the synthesis of isoxazoles. ijpcbs.com

Oxone/NaCl : A combination of Oxone and sodium chloride provides a green and efficient protocol for the oxidation of various aldoximes, including aliphatic, aromatic, and alkenyl aldoximes. acs.orgacs.org

tert-Butyl hypoiodite : Generated in situ from tert-butyl hypochlorite (B82951) and sodium iodide, this reagent is effective for the conversion of aldoximes to nitrile oxides. organic-chemistry.org

The use of a copper(I) catalyst significantly enhances the rate and regioselectivity of the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes, favoring the formation of 3,5-disubstituted isoxazoles. acs.orgnih.gov This catalytic system is highly reliable and tolerates a wide range of functional groups, often allowing the reaction to be performed in aqueous solvents without the need for an inert atmosphere. nih.govresearchgate.net The copper(I)-catalyzed reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the in situ generated nitrile oxide. acs.org This one-pot, three-component reaction starting from an aldehyde, hydroxylamine (B1172632), and a terminal alkyne is an experimentally convenient and efficient process. acs.orgnih.gov The use of copper(I) iodide as a catalyst for the reaction between in situ generated nitrile oxides from hydroxyimidoyl chlorides and terminal alkynes has also been reported to give good yields of 3,5-disubstituted isoxazoles. beilstein-journals.org

Table 2: Comparison of Catalyzed vs. Uncatalyzed Cycloaddition

| Reaction | Catalyst | Regioselectivity | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Nitrile oxide + terminal alkyne | None | Mixture of 3,5- and 3,4-isomers | Moderate | High temperature | acs.org |

| Nitrile oxide + terminal alkyne | Copper(I) | Exclusively 3,5-isomer | Good to excellent | Ambient temperature | acs.orgnih.gov |

While copper-catalyzed methods are highly effective, the development of metal-free synthetic routes for isoxazoles is desirable to avoid potential issues with metal toxicity, cost, and contamination of the final product. nih.govrsc.org Several metal-free strategies have been developed for the 1,3-dipolar cycloaddition of nitrile oxides and alkynes. nih.govrsc.org

One notable approach involves the use of Oxone in combination with a halide salt, such as NaCl, to generate nitrile oxides from aldoximes in situ. acs.orgacs.org This method is considered environmentally friendly and has a broad substrate scope. acs.org Another strategy employs hypervalent iodine reagents to mediate the cycloaddition in the absence of a metal catalyst. rsc.orgarkat-usa.org These reactions are often carried out under mild conditions and provide good to excellent yields of the desired isoxazole products. rsc.orgarkat-usa.org Thermally promoted cycloadditions between alkynyliodides and nitrile oxides also offer excellent regioselectivity without the need for a metal catalyst. organic-chemistry.org

Advanced Synthetic Methodologies for this compound and Analogues

The isoxazole ring is a prominent scaffold in medicinal chemistry and materials science. The development of efficient and selective methods for the synthesis of substituted isoxazoles, such as this compound, is of significant interest. This article details advanced synthetic strategies for accessing this compound and its analogues, focusing on cycloaddition, cycloisomerization, and condensation reactions.

1 Cycloaddition Reactions

2 Cycloaddition with Ynamides and other Electron-Rich Alkyne Equivalents

The [3+2] cycloaddition reaction between nitrile oxides and alkynes is a fundamental and widely utilized method for constructing the isoxazole ring, as it directly forms the C3-C4 bond. nih.gov While traditionally this reaction has faced challenges with regioselectivity, recent advancements have focused on the use of electron-rich alkynes, such as ynamides, to control the reaction outcome. nih.govacs.orgnih.gov

A copper(I)-free [3+2] cycloaddition of nitrile oxides with electron-rich terminal ynamides has been reported to produce 3,5-disubstituted isoxazoles. nih.govrsc.org In this method, nitrile oxides are generated in situ from chloroximes. nih.govrsc.org The use of a ruthenium catalyst can reverse the inherent polarity of nitrile oxides, leading to a reversed regioselectivity in their reaction with electron-rich alkynes, yielding 4-heterosubstituted isoxazoles. acs.org This catalytic approach overrides the typical reaction pathway. acs.org

Gold-catalyzed formal [3+2] cycloaddition reactions of ynamides have also been developed. wiley.comrsc.org For instance, the reaction of ynamides with N-acylpyridinium N-aminides in the presence of a gold catalyst provides access to complex 4-aminooxazoles. wiley.com Theoretical studies using density functional theory (DFT) have provided insights into the mechanism and chemoselectivity of these cycloadditions, highlighting the distinct pathways followed when using Brønsted acid, gold(I), or platinum(II) catalysts. rsc.org

Furthermore, the cycloaddition of nitrile oxides with ynamides can be part of a two-step, one-pot procedure to synthesize pyrroles, where the initially formed isoxazole engages in a subsequent cyclization with an internal ynamide in the presence of a gold(I) catalyst. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Nitrile Oxides + Terminal Ynamides | Cu(I)-free | 3,5-Disubstituted Isoxazoles | In situ generation of nitrile oxides from chloroximes. nih.govrsc.org |

| Nitrile Oxides + Electron-Rich Alkynes | Ruthenium Catalyst | 4-Heterosubstituted Isoxazoles | Reverses inherent polarity of nitrile oxides for altered regioselectivity. acs.org |

| Ynamides + N-Acylpyridinium N-aminides | Gold Catalyst | 4-Aminooxazoles | Formal [3+2] dipolar cycloaddition. wiley.com |

| Nitrile Oxides + Ynamides (Terminal and Internal) | Cu(I)-free, then Au(I) | Pyrroles (via Isoxazoles) | Two-step, one-pot synthesis. organic-chemistry.org |

2 Cycloisomerization Reactions

1 Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

A highly efficient method for the synthesis of substituted isoxazoles involves the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. researchgate.netorganic-chemistry.orgthieme-connect.comthieme-connect.com This methodology is notable for its mild reaction conditions, excellent yields, and high selectivity, offering a significant improvement over traditional methods that often require harsh conditions. organic-chemistry.org The reaction is typically catalyzed by AuCl₃, which activates the triple bond of the acetylenic oxime, facilitating the cyclization process. organic-chemistry.orgthieme-connect.comthieme-connect.com

This approach is versatile, allowing for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply modifying the substituents on the starting α,β-acetylenic oxime. researchgate.netorganic-chemistry.orgthieme-connect.com The reaction tolerates a variety of functional groups, and even substrates with silyl (B83357) groups remain intact, which is a notable advantage over other methods. organic-chemistry.org The reaction rates can be influenced by the electronic nature of the substituents on the oxime, with electron-releasing groups generally leading to faster reactions. organic-chemistry.org A key aspect of this method is that only the Z-isomer of the oxime typically undergoes cyclization, while the E-isomer remains unreacted under the gold-catalyzed conditions. thieme-connect.com

Nitrile Oxide Generation and Reactivity with Alkynes

2 Copper-Mediated Intramolecular Cyclization of Propargylamines

A facile, one-pot strategy for the synthesis of isoxazoles has been developed involving the oxidation of propargylamines to their corresponding oximes, followed by a copper-mediated intramolecular cyclization. thieme-connect.denih.govacs.org This protocol provides a direct route to a variety of isoxazole cores and is compatible with a wide range of functional groups. nih.govacs.org The process has been successfully demonstrated on a gram scale. acs.org

The reaction is typically mediated by a copper(I) salt, such as CuCl, at elevated temperatures. thieme-connect.de Mechanistic studies have indicated that while the Z-isomer of the intermediate oxime can cyclize at room temperature, the E-isomer requires higher temperatures. thieme-connect.de It is hypothesized that the copper catalyst facilitates the isomerization of the E-isomer to the Z-isomer, enabling complete conversion to the desired isoxazole product. thieme-connect.de This method effectively addresses the regioselectivity issues often encountered in traditional [3+2] cycloaddition approaches. thieme-connect.de

| Starting Material | Catalyst/Mediator | Reaction Type | Key Findings |

|---|---|---|---|

| α,β-Acetylenic Oximes | Gold(III) Chloride | Cycloisomerization | High yields and selectivity for various substituted isoxazoles under mild conditions. researchgate.netorganic-chemistry.orgthieme-connect.comthieme-connect.com Only the Z-isomer undergoes cyclization. thieme-connect.com |

| Propargylamines | Copper(I) Chloride | One-pot Oxidation/Intramolecular Cyclization | Facile, one-pot synthesis of isoxazoles with broad functional group tolerance. thieme-connect.denih.govacs.org Copper is thought to catalyze the E- to Z-isomerization of the intermediate oxime. thieme-connect.de |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-5-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZHPZAABZVAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 5 Iodo Isoxazole and Analogues

3 Condensation Reactions for Isoxazole (B147169) Ring Formation

1 Reactions of β-Dicarbonyl Compounds with Hydroxylamine (B1172632)

The condensation reaction of β-dicarbonyl compounds with hydroxylamine is a classic and fundamental method for the synthesis of isoxazoles. researchgate.netsciforum.netresearchgate.net This approach is widely used due to the ready availability of the starting materials. sciforum.net The reaction involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration to form the isoxazole ring.

The regioselectivity of this reaction, which determines whether a 3,5-disubstituted or a different isomeric product is formed, can be influenced by factors such as pH and reaction temperature. organic-chemistry.org For simple diketones, the reaction is relatively straightforward but may require several hours of heating under conventional conditions. sciforum.net To enhance the reaction efficiency, alternative energy sources like microwave irradiation and ultrasound have been employed, significantly reducing reaction times. sciforum.net

This method has been applied to a variety of β-dicarbonyl compounds, including trichloromethyl-β-diketones, leading to the formation of corresponding isoxazole derivatives. cdnsciencepub.com

2 Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

A novel and efficient method for the synthesis of 3,5-disubstituted isoxazoles involves a domino reaction sequence starting from β-nitroenones. rsc.orgrsc.org This process combines a reductive Nef reaction with a subsequent cyclization. rsc.org The reaction is typically carried out using tin(II) chloride dihydrate as the reducing agent in a solvent such as ethyl acetate. rsc.orgrsc.org

This methodology is appreciated for its mild reaction conditions, which allow for the tolerance of various functional groups, and it consistently produces the desired isoxazoles in good yields. rsc.org The reaction can be performed under microwave irradiation, which often enhances the reaction rate. rsc.org This approach represents a valuable alternative to traditional methods, particularly for accessing functionalized isoxazoles that might be difficult to synthesize via other routes. acs.org

| Starting Materials | Reagents/Conditions | Reaction Type | Key Characteristics |

|---|---|---|---|

| β-Dicarbonyl Compounds + Hydroxylamine | Heating, Microwave, or Ultrasound | Condensation | Classic method; regioselectivity can be controlled by pH and temperature. organic-chemistry.orgsciforum.net |

| β-Nitroenones | Tin(II) Chloride Dihydrate, Ethyl Acetate, Microwave Irradiation | Domino Reductive Nef Reaction/Cyclization | Mild conditions, good yields, and tolerance of various functional groups. rsc.orgrsc.org |

Strategies for Introduction of the Ethyl Moiety at C-3

The ethyl group at the C-3 position is typically introduced during the construction of the isoxazole ring itself, most commonly through a [3+2] cycloaddition reaction. The regiochemical outcome of this reaction is crucial for ensuring the formation of the desired 3-substituted isomer.

The most direct and widely employed method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. jlu.edu.cn To introduce an ethyl group at the C-3 position, one of the precursors must contain the ethyl moiety.

One strategy involves using an ethyl-substituted nitrile oxide, such as propanenitrile oxide, which can be generated in situ from propanaldoxime. The reaction of this nitrile oxide with a terminal alkyne will typically yield the 3-ethylisoxazole. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Alternatively, and more commonly for achieving 3,5-disubstitution, a pre-functionalized alkyne is used. In the synthesis of 3-ethyl-5-iodo-isoxazole, this would involve reacting an appropriate nitrile oxide with an ethyl-containing alkyne like 1-butyne (B89482). The nitrile oxide itself can be generated from an aldoxime using various oxidizing agents. nih.govrsc.org For instance, the reaction of an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) or a hypervalent iodine reagent generates the nitrile oxide intermediate, which then reacts with the alkyne. nih.govrsc.org

A highly regioselective one-pot method involves the reaction of terminal alkynes first with n-butyllithium (n-BuLi) and then with an aldehyde, followed by treatment with molecular iodine and subsequently hydroxylamine. nih.govacs.org To obtain a 3-ethyl substituent, an aldehyde that leads to the formation of an ethyl group at the desired position would be selected.

The table below summarizes representative reactions using pre-functionalized precursors for the synthesis of 3-ethylisoxazole derivatives.

| Nitrile Oxide Precursor | Alkyne | Reagents/Conditions | Product | Reference |

| Aldoxime | 1-Butyne | Oxidizing agent (e.g., NaOCl), Et₃N | 3-Ethyl-5-substituted isoxazole | nih.gov |

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Base (e.g., Et₃N) | 3-Substituted-5-ethylisoxazole | nih.gov |

| α-Nitro Ketones | 1-Butyne | NaHSO₄/SiO₂ or Amberlyst 15 | 3-Ethyl-5-acylisoxazole | organic-chemistry.org |

This table presents generalized examples. The specific substituent at the 5-position depends on the R-group of the nitrile oxide precursor.

While less common for introducing simple alkyl groups like ethyl compared to aryl or vinyl groups, cross-coupling reactions on a pre-formed isoxazole ring are a powerful tool for functionalization. researchgate.net This strategy would typically involve a 3-halo-isoxazole (e.g., 3-bromo- (B131339) or 3-iodo-isoxazole) as the starting material.

Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille coupling, can be employed to introduce the ethyl group. For example, a Negishi coupling would involve the reaction of a 3-halo-isoxazole with an organozinc reagent like ethylzinc (B8376479) chloride in the presence of a palladium catalyst.

The challenge in this approach lies in the initial synthesis of the required 3-halo-isoxazole precursor and potential side reactions, including the lability of the isoxazole ring under certain basic conditions. researchgate.netrsc.org However, this method offers the advantage of late-stage functionalization, allowing for the diversification of isoxazole analogues from a common intermediate.

| Isoxazole Precursor | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 3-Iodoisoxazole | Diethylzinc | Pd(PPh₃)₄, Toluene | 3-Ethylisoxazole | researchgate.net |

| 3-Bromoisoxazole | Ethylboronic acid | Pd catalyst, Base | 3-Ethylisoxazole | nih.gov |

This table illustrates the general principle of cross-coupling for C-3 ethylation.

Strategies for Introduction of the Iodine Moiety at C-5

The introduction of an iodine atom at the C-5 position can be achieved either by direct iodination of a pre-formed 3-ethylisoxazole or by incorporating the iodine atom during the ring synthesis using an iodinated precursor.

Direct halogenation of the isoxazole ring is a common method for introducing halogens. clockss.org The reactivity of the isoxazole ring towards electrophilic substitution is highest at the C-4 position. thieme-connect.com Therefore, to achieve C-5 halogenation, this inherent reactivity must be overcome or circumvented.

One strategy involves the metalation of the C-5 position followed by quenching with an iodine source. Treatment of a 3-substituted isoxazole with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C-5 position. The resulting lithiated intermediate can then be reacted with molecular iodine (I₂) to install the iodine atom regioselectively at C-5.

Another approach is direct electrophilic iodination under specific conditions that favor C-5 substitution, although this is often challenging due to the competing C-4 reactivity. The electronic nature of the substituent at the C-3 position can influence the regioselectivity of the halogenation.

Several methods have been developed for the regioselective synthesis of 5-iodoisoxazoles. A robust method involves the [3+2] cycloaddition of a nitrile oxide with an iodinated alkyne, such as iodoacetylene. nih.gov This directly places the iodine atom at the C-5 position of the resulting isoxazole.

A one-pot, three-component synthesis provides a highly regioselective route to 3,5-disubstituted isoxazoles. acs.org In a variation of this method to produce this compound, 1-butyne could be treated with n-BuLi and an appropriate electrophile, followed by reaction with molecular iodine and hydroxylamine. nih.govacs.org

Furthermore, 4-iodoisoxazoles can be prepared by the iodination of the corresponding isoxazoles with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). beilstein-journals.org While this targets the C-4 position, similar reagents under different conditions or with specific substrates can sometimes lead to C-5 iodination. For instance, the reaction of 3,5-diarylisoxazoles with NIS in refluxing acetic acid has been reported for C-4 iodination, but the outcome can be influenced by the substituents present. thieme-connect.com A Suzuki-Miyaura cross-coupling reaction has been successfully used to functionalize the 5-position of a 5-bromoisoxazole, indicating that a 5-haloisoxazole is a viable intermediate for further diversification. nih.gov

Hypervalent iodine (HVI) reagents have become increasingly important in organic synthesis due to their mild and selective oxidizing properties. jlu.edu.cnacs.org In the context of isoxazole synthesis, they are frequently used to generate nitrile oxides in situ from aldoximes for subsequent [3+2] cycloaddition reactions. core.ac.ukrsc.orgresearchgate.net Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) facilitate the oxidative cycloaddition of aldoximes with alkynes to form isoxazoles under mild conditions. core.ac.ukarkat-usa.org

While often used as oxidants to facilitate the cycloaddition, HVI reagents can also be involved in the direct introduction of iodine. For example, a one-pot synthesis of 5- and 3,5-substituted isoxazoles from propargyl alcohols involves the use of N-iodosuccinimide (NIS). researchgate.net The proposed mechanism involves an electrophilic-intercepted Meyer-Schuster rearrangement of the propargyl alcohol to form an α-iodo enone/enal intermediate in situ, which then undergoes cyclocondensation. researchgate.net This demonstrates a pathway where an iodinating agent is used from the start to construct the final iodinated heterocycle.

The catalytic use of iodobenzene (B50100) in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) can also be employed. The iodobenzene is first oxidized to a hypervalent iodine intermediate, which then converts an oxime to a nitrile oxide for cycloaddition. jlu.edu.cn This highlights the catalytic potential of iodine compounds in these synthetic transformations.

| HVI Reagent | Substrates | Purpose | Product Type | Reference |

| (Diacetoxyiodo)benzene (DIB) | Aldoxime, Alkyne | In situ nitrile oxide generation | 3,5-Disubstituted isoxazole | arkat-usa.org |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Aldoxime, Alkyne | In situ nitrile oxide generation | 3,4- or 3,4,5-Substituted isoxazole | core.ac.uk |

| N-Iodosuccinimide (NIS) | Propargyl alcohol, N-tert-butyl hydroxylamine | Formation of α-iodo enone intermediate | 5- and 3,5-Substituted isoxazole | researchgate.net |

| Iodobenzene (catalytic) | Aldoxime, Alkyne, m-CPBA | Catalytic generation of HVI species for nitrile oxide formation | 3,5-Disubstituted isoxazole | jlu.edu.cn |

Green Chemistry and Sustainable Synthetic Approaches

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of isoxazoles, including this compound and its analogues, green chemistry principles are being actively integrated to reduce waste, avoid hazardous substances, and improve energy efficiency. These approaches focus on the use of alternative energy sources, biodegradable solvents, and metal-free catalytic systems to create more sustainable pathways to these important heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. nih.govresearchgate.netabap.co.in This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture.

The synthesis of isoxazole derivatives is particularly amenable to microwave irradiation. For instance, the preparation of 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes can be accomplished regioselectively and in moderate yields under microwave conditions. nih.gov The reaction times are generally much shorter than those reported for traditional methods. nih.gov Similarly, the synthesis of 4-iodo-isoxazole, a key intermediate, has been shown to be significantly improved by microwave irradiation, which enhances the yield of the electrophilic aromatic iodination of unsubstituted isoxazole. bohrium.com

The advantages of microwave-assisted synthesis over conventional heating are clearly demonstrated in the preparation of various isoxazole derivatives. The Claisen-Schmidt condensation to form chalcones, followed by their reaction with hydroxylamine hydrochloride, shows a dramatic increase in efficiency and yield when performed under microwave irradiation. researchgate.netabap.co.in

| Compound | Conventional Method (Yield %) | Conventional Method (Time) | Microwave Method (Yield %) | Microwave Method (Time) |

|---|---|---|---|---|

| 4a | 69 | 6-8 h | 82 | 6-10 min |

| 4b | 65 | 6-8 h | 78 | 6-10 min |

| 4c | 58 | 6-8 h | 67 | 6-10 min |

| 4d | 68 | 6-8 h | 80 | 6-10 min |

This one-pot, three-component synthesis of 3,4,5-substituted isoxazoles is also greatly enhanced by microwave heating, reducing reaction times from days to as little as 30 minutes and minimizing the formation of byproducts like furoxan oxides. organic-chemistry.org The rapid, high-yield nature of microwave-assisted synthesis makes it a cornerstone of green approaches to isoxazole production. nveo.org

Deep Eutectic Solvents in Isoxazole Synthesis

Deep eutectic solvents (DESs) are emerging as a class of green, biodegradable, and low-cost alternatives to traditional volatile organic solvents (VOCs). researchgate.netsphinxsai.com DESs are typically formed by mixing a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride, with a hydrogen bond donor like urea, glycerol, or ethylene (B1197577) glycol. sphinxsai.comfigshare.comconnectjournals.com These mixtures have significantly lower melting points than their individual components and possess unique properties like high thermal stability and low vapor pressure, making them ideal media for chemical reactions. researchgate.net

The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a one-pot, three-step reaction using a choline chloride:urea DES. figshare.com This method proved effective, and the DES was found to be essential for the reaction to proceed. A key advantage is the reusability of the solvent system; the DES could be recovered and reused up to five times without a significant drop in reaction yield. figshare.com

Different DES compositions have been explored for isoxazole synthesis. For example, a choline chloride:glycerol (1:2) mixture has been used as an effective medium for the cyclization of pyrazole (B372694) aldehyde oximes to their corresponding isoxazoles, achieving good yields and avoiding the use of toxic catalysts and volatile solvents. connectjournals.com Another study demonstrated the flow synthesis of 3,5-disubstituted isoxazoles using a tetrabutylammonium (B224687) bromide (TBAB)/ethylene glycol DES, achieving yields up to 95% within 10 minutes. acs.org The integration of a continuous flow separation system allowed for the efficient recovery and recycling of the DES, further enhancing the sustainability of the process. acs.org

| Cycle | Yield (%) |

|---|---|

| 1 | 80 |

| 2 | 79 |

| 3 | 79 |

| 4 | 78 |

| 5 | 77 |

Metal-Free Synthetic Pathways for Isoxazoles

While metal-catalyzed reactions, particularly copper(I)-catalyzed cycloadditions, are common in isoxazole synthesis, they present several disadvantages. These include the high cost, toxicity, and potential for metal contamination in the final product, which is a significant concern in medicinal chemistry. rsc.orgresearchgate.net Consequently, the development of metal-free synthetic routes is a major focus of green chemistry research. rsc.orgnih.gov

The most widely reported metal-free pathway to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). nih.gov The nitrile oxide is typically generated in situ from an aldoxime using a mild oxidizing agent like sodium hypochlorite. nih.gov

Various organic promoters have been employed to facilitate these reactions. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is efficient and tolerates sensitive functional groups, such as unprotected phenolic hydroxyls. rsc.org Another approach involves an enamine-triggered [3+2]-cycloaddition of aldehydes and N-hydroximidoyl chlorides, followed by oxidation, to yield 3,4-disubstituted isoxazoles in a regiospecific and metal-free manner. organic-chemistry.org These methods highlight the increasing viability of producing complex isoxazole structures without the need for transition metal catalysts. researchgate.net

TEMPO Catalysis in Isoxazole Synthesis

The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO, as a catalyst represents a significant advancement in the green synthesis of isoxazoles. nih.gov TEMPO is a stable nitroxyl (B88944) radical that acts as an efficient and selective oxidant in a variety of transformations. acs.org TEMPO-catalyzed systems often utilize air as the terminal oxidant and can be performed in environmentally friendly solvents like water, making them highly sustainable. nih.govorganic-chemistry.org

One prominent application is in the Machetti-De Sarlo reaction, where TEMPO catalyzes the cyclocondensation of primary nitroalkanes with alkynes to produce 3,5-disubstituted isoxazoles. acs.orgorganic-chemistry.org The reaction mechanism is believed to involve the one-electron oxidation of TEMPO to an N-oxoammonium ion, which then facilitates the conversion of the nitro group to a nitrile oxide intermediate for the subsequent cycloaddition. acs.org This protocol is scalable, operationally simple, and avoids toxic byproducts and solvent extraction. organic-chemistry.org

Another novel TEMPO-catalyzed method involves the reaction of propargylic ketones with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to afford 5-substituted isoxazoles in good to excellent yields. rsc.orgrsc.org The reaction proceeds via a radical mechanism under mild conditions. rsc.orgrsc.org Optimization studies have shown that TEMPO is a superior catalyst compared to various metal catalysts for this transformation, and the reaction can be effectively carried out in solvents like methanol. rsc.org

| Entry | Catalyst (15 mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | - | CH₃OH/H₂O | N.R. |

| 2 | Mn(OAc)₂·2H₂O | CH₃OH/H₂O | 45 |

| 3 | CuBr | CH₃OH/H₂O | N.R. |

| 4 | MnO₂ | CH₃OH/H₂O | Trace |

| 5 | MnCl₂ | CH₃OH/H₂O | 55 |

| 6 | MnBr₂ | CH₃OH/H₂O | 62 |

| 7 | TEMPO | CH₃OH/H₂O | 76 |

| 8 | TEMPO | CH₃OH | 78 |

N.R. = No Reaction. Conditions: propargylic ketone (0.3 mmol), TMSN₃ (0.45 mmol), catalyst in solvent (2 mL) at room temperature for 12 h under air.

Reactivity and Functionalization of 3 Ethyl 5 Iodo Isoxazole

Cross-Coupling Reactions at the Iodine Position

The iodine atom at the C-5 position of 3-Ethyl-5-iodo-isoxazole serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures based on the isoxazole (B147169) core.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki)

Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds at the C-5 position of the iodo-isoxazole. The Sonogashira and Suzuki reactions are prominent examples of such transformations.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction is conducted under mild conditions and is instrumental in synthesizing alkynyl-substituted isoxazoles. wikipedia.org For instance, the palladium-catalyzed Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes can produce C4-alkynylisoxazoles in high yields, up to 98%. rsc.orgresearchgate.net The steric hindrance of the substituent at the C-3 position of the isoxazole ring has a more significant impact on the reaction's efficiency than the substituent at the C-5 position. rsc.orgresearchgate.net Notably, the electronic properties of the C-3 substituent show negligible effects on the coupling reaction. rsc.orgresearchgate.net Research has demonstrated the successful Sonogashira coupling of various 4-iodoisoxazoles, leading to a library of 3,4,5-trisubstituted isoxazoles. nih.gov

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. nih.govrsc.org This method is widely used to introduce aryl and heteroaryl moieties. rsc.org The reaction of a brominated isoxazole intermediate with 4-fluorophenylboronic acid, using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, can yield the desired product in over 70% yield. The Suzuki coupling has been successfully applied to synthesize a diverse library of 3,4,5-trisubstituted isoxazoles from 4-iodoisoxazole (B1321973) precursors. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodo-isoxazoles This table is interactive and can be sorted by clicking on the column headers.

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkynes | 4-Alkynylisoxazoles | Up to 98 | rsc.orgresearchgate.net |

| Suzuki | Pd(PPh₃)₄ / Na₂CO₃ | Phenylboronic Acid | 4-Phenyl-6H-1,2-oxazines | 77-82 | beilstein-journals.org |

| Suzuki | Pd(PPh₃)₄ / K₂CO₃ | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)isoxazole | >70 | |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | 4-Alkynyl-substituted heterocycles | Good | beilstein-journals.org |

Nickel-Catalyzed Cross-Couplings

While palladium catalysts are more common, nickel-based systems also offer efficient alternatives for cross-coupling reactions. Nickel catalysts can be particularly advantageous due to their lower cost and unique reactivity. acs.org Nickel-catalyzed cross-coupling reactions have been established for the synthesis of (Z) N-aryl β-enamino esters from 5-alkoxy/phenoxy isoxazoles and organoboronic acids, proceeding through N-O bond cleavage. rsc.org This methodology provides a wide range of N-aryl β-enamino esters in yields up to 93% under mild conditions. rsc.org Furthermore, nickel catalysis has been employed in the double decarboxylative cross-coupling of aliphatic acids, showcasing its utility in forming C(sp³)–C(sp³) bonds. princeton.edu

Lithiation and Subsequent Electrophilic Trapping at C-4

The isoxazole ring can be functionalized at the C-4 position through a lithiation-electrophilic trapping sequence. This method provides a powerful tool for introducing a variety of substituents at a position that is often less reactive in other functionalization strategies.

Formation of 4-Lithio Derivatives

Treatment of 3,5-disubstituted isoxazoles with a strong base, such as n-butyllithium, can lead to the deprotonation of the C-4 hydrogen, forming a 4-lithio derivative. cdnsciencepub.comcdnsciencepub.com This reaction is highly regioselective and serves as a key step for further functionalization. cdnsciencepub.comcdnsciencepub.com The formation of the 4-lithio intermediate has been demonstrated for various 3,5-disubstituted isoxazoles. cdnsciencepub.comcdnsciencepub.com

Reaction with Electrophiles (e.g., Alkyl Halides, Carbon Dioxide)

The highly reactive 4-lithioisoxazole intermediate can be trapped with a wide range of electrophiles to introduce new functional groups at the C-4 position. cdnsciencepub.comcdnsciencepub.com For example, reaction with carbon dioxide leads to the corresponding 4-carboxylic acid. cdnsciencepub.comcdnsciencepub.com Similarly, treatment with alkyl halides, such as methyl iodide, results in the formation of 4-alkylated isoxazoles. cdnsciencepub.com The reaction of the lithio derivative of 3-phenyl-5-chloroisoxazole with methyl iodide afforded 3-phenyl-4-methyl-5-chloroisoxazole in 74% yield. cdnsciencepub.com Quenching the lithiated species with iodine provides a route to 4-iodo-isoxazoles. cdnsciencepub.com

Table 2: Electrophilic Trapping of 4-Lithioisoxazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Isoxazole Substrate | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-chloroisoxazole | Carbon Dioxide | 3-Phenyl-5-chloroisoxazole-4-carboxylic acid | 80 | cdnsciencepub.com |

| 3-Phenyl-5-chloroisoxazole | Methyl Iodide | 3-Phenyl-4-methyl-5-chloroisoxazole | 74 | cdnsciencepub.com |

| 3-Phenyl-5-chloroisoxazole | Iodine | 3-Phenyl-4-iodo-5-chloroisoxazole | 73 | cdnsciencepub.com |

| 3-Methoxy-5-phenylisothiazole | Carbon Dioxide | 3-Methoxy-5-phenylisothiazole-4-carboxylic acid | 95 | cdnsciencepub.com |

Direct C-H Functionalization of the Isoxazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. mdpi.comsigmaaldrich.com Palladium-catalyzed direct arylation of isoxazoles at the C-5 position has been achieved with aryl iodides, providing 5-arylisoxazoles in moderate to good yields with high regioselectivity. researchgate.net This transformation is typically promoted by a palladium catalyst in the presence of a suitable ligand and an activator. researchgate.net This approach has been applied to the synthesis of various 5-arylisoxazoles, demonstrating its utility in creating diverse isoxazole derivatives. researchgate.net

C-H Activation at C-4

The C-H bond at the C-4 position of the isoxazole ring is known to be reactive and can be functionalized through various methods. Although the isoxazole ring can be labile under certain basic conditions, direct functionalization at C-3, C-4, and C-5 is achievable through C-H activation or transition metal-catalyzed cross-coupling processes. nih.govrsc.org The reactivity of the C-4 proton is influenced by the electronic effects of the substituents at the C-3 and C-5 positions. researchgate.netunifi.it

Deprotonation at the C-4 position is a viable strategy for introducing new functional groups. The acidity of the C-4 proton allows for the generation of an anionic intermediate, which can then react with various electrophiles. This approach has been successful in the synthesis of diverse 4-substituted isoxazoles. While direct studies on this compound are limited, the general reactivity of the isoxazole core suggests that the C-4 proton is susceptible to abstraction. The electron-withdrawing nature of the adjacent iodine atom and the isoxazole nitrogen atom would likely increase the acidity of this proton, facilitating its removal.

Electrophilic substitution at the C-4 position is also a known transformation for isoxazoles. For instance, the iodination of 3,5-disubstituted isoxazoles at the C-4 position can be achieved under mild conditions, highlighting the accessibility of this site to electrophilic attack. nih.gov This provides a pathway to 3,4,5-trisubstituted isoxazoles.

Transition Metal-Catalyzed C-H Functionalization

Transition metal catalysis represents a powerful tool for the direct functionalization of C-H bonds, offering high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been widely employed for the C-H arylation of isoxazoles. researchgate.net For 3,5-disubstituted isoxazoles, palladium catalysts can direct the arylation to the C-4 position using aryl chlorides as coupling partners. researchgate.net

The general mechanism for such a reaction involves the activation of the C-4 C-H bond by the palladium catalyst, followed by coupling with the aryl halide. The choice of ligands and reaction conditions is crucial for achieving high yields and regioselectivity. While the presence of the iodo group at the C-5 position in this compound typically favors standard cross-coupling reactions at that site (e.g., Suzuki, Sonogashira), a carefully chosen catalytic system could potentially favor direct C-H functionalization at the C-4 position.

The following table summarizes representative transition metal-catalyzed C-H functionalization reactions on the isoxazole C-4 position, which could be applicable to this compound.

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| C-4 Arylation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Aryl-Cl | 4-Aryl-3,5-disubstituted isoxazole | researchgate.net |

| C-4 Iodination | ICl, CH₂Cl₂ | 4-Iodo-3,5-disubstituted isoxazole | nih.gov |

Transformations Involving the Ethyl Group

The ethyl group at the C-3 position provides another site for the functionalization of this compound, allowing for the introduction of diverse chemical motifs.

Oxidation Reactions

The ethyl group attached to the isoxazole ring can undergo oxidation to introduce oxygen-containing functional groups. The oxidation of alkyl side chains on heterocyclic rings is a well-established transformation. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are often used for this purpose. researchgate.netmdpi.com

For instance, the Riley oxidation, which employs selenium dioxide, is a classic method for oxidizing α-methylene groups (the -CH₂- part of the ethyl group) to carbonyl groups. mdpi.com This would convert the 3-ethyl group into a 3-acetyl group. Similarly, strong oxidants like potassium permanganate can potentially oxidize the ethyl group to a carboxylic acid, yielding 5-iodo-isoxazole-3-carboxylic acid.

The table below outlines potential oxidation reactions for the ethyl group.

| Oxidizing Agent | Potential Product | Reaction Type | Reference |

| Selenium Dioxide (SeO₂) | 3-Acetyl-5-iodo-isoxazole | Riley Oxidation | mdpi.com |

| Potassium Permanganate (KMnO₄) | 5-Iodo-isoxazole-3-carboxylic acid | Side-chain Oxidation | researchgate.net |

Functionalization of the Ethyl Moiety

Beyond oxidation, the ethyl group can be functionalized through various other reactions. The protons on the α-carbon of the ethyl group (adjacent to the isoxazole ring) are expected to be acidic and can be removed by a strong base. This reactivity has been demonstrated in 3,5-dimethylisoxazole, where the C-5 methyl group can be deprotonated to form a carbanion, which then reacts with electrophiles. clockss.org A similar principle would apply to the α-methylene protons of the 3-ethyl group in this compound.

This lithiation/deprotonation strategy opens up pathways for alkylation, acylation, or reaction with carbonyl compounds at the side chain. Another modern approach for functionalizing strong alkyl C-H bonds is through borylation reactions, which can install a boronic ester group that serves as a versatile handle for further transformations like oxidation, amination, or arylation. nih.gov

Potential functionalization reactions of the ethyl group are summarized in the table below.

| Reaction Type | Reagents | Intermediate/Product | Reference |

| Deprotonation/Alkylation | n-Butyllithium, then R-X | 3-(1-Alkyl)ethyl-5-iodo-isoxazole | clockss.org |

| Borylation | BPin-BPin, Catalyst | 3-(1-Boryl)ethyl-5-iodo-isoxazole | nih.gov |

Computational and Theoretical Studies of 3 Ethyl 5 Iodo Isoxazole

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. dergipark.org.tr

A smaller HOMO-LUMO gap suggests higher reactivity. dergipark.org.tr For 3-Ethyl-5-iodo-isoxazole, the HOMO is expected to be localized on the electron-rich isoxazole (B147169) ring and potentially the iodine atom, while the LUMO would also be distributed across the heterocyclic system. DFT calculations for analogous isoxazoles, such as {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine, have determined HOMO-LUMO gaps, providing an indication of their chemical reactivity.

Table 2: Example Frontier Molecular Orbital Energies for an Isoxazole Derivative (Note: Data is for an analogous compound, {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine, calculated at the B3LYP/6-31G level, to illustrate typical values. )*

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.66 |

| HOMO-LUMO Gap (ΔE) | 5.23 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. doi.org

For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the isoxazole ring, identifying them as sites for interaction with electrophiles. researchgate.netcolab.ws The area around the iodine atom might also show complex features due to its size and polarizability. Such maps are invaluable for predicting sites of intermolecular interactions. doi.org

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their corresponding energies. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the C3 position.

A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of the ethyl group and calculating the energy at each step. doi.orgresearchgate.net This analysis reveals the most stable conformer (the global minimum on the energy landscape) and the energy barriers to rotation between different conformers. While the ethyl group's rotation is likely to have a relatively low energy barrier, identifying the preferred conformation is important for understanding how the molecule interacts with other species.

Computational Studies on Reaction Mechanisms and Regioselectivity of Syntheses

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of 3,5-disubstituted isoxazoles, such as this compound, often proceeds via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netrsc.orgnih.gov

DFT calculations can be used to model the entire reaction pathway, identifying the structures of transition states and intermediates. acs.org This allows for the determination of activation energies, which helps to explain the observed reaction rates and regioselectivity. For instance, in the synthesis of a 3,5-disubstituted isoxazole, there are two possible regioisomeric products. Computational studies can calculate the activation barriers for the formation of both isomers, thereby predicting which one will be the major product. acs.org One proposed synthesis for similar isoxazoles involves the reaction of terminal alkynes with aldehydes, followed by treatment with molecular iodine and hydroxylamine (B1172632). nih.gov Computational modeling of this multi-step process could clarify the role of the iodine and the regioselectivity of the final cyclization step.

Spectroscopic Characterization Methodologies for 3 Ethyl 5 Iodo Isoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 3-Ethyl-5-iodo-isoxazole is anticipated to be relatively simple and highly informative. The key signals would correspond to the protons of the ethyl group and the lone proton on the isoxazole (B147169) ring.

Ethyl Group Protons : The ethyl group at the C-3 position gives rise to two distinct signals: a quartet corresponding to the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet, typically found further downfield, arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet results from the coupling of the methyl protons with the two adjacent methylene protons. Based on data from similar structures like 5-(4-Ethylphenyl)-3-(quinolin-2-yl)isoxazole, the methylene quartet is expected around δ 2.72 ppm and the methyl triplet around δ 1.29 ppm. beilstein-journals.org

Isoxazole Ring Proton (H-4) : The isoxazole ring has a single proton at the C-4 position. This proton appears as a sharp singlet, as it has no adjacent protons to couple with. The chemical shift of the H-4 proton is highly dependent on the electronic nature of the substituents at the C-3 and C-5 positions. unifi.it For 3,5-disubstituted isoxazoles, this signal typically appears in the range of δ 6.0-7.0 ppm. unifi.itrsc.org Given the electron-withdrawing nature of the iodine at C-5 and the electron-donating ethyl group at C-3, a chemical shift in the region of δ 6.4-6.8 ppm is predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7.6 |

| -CH₂ (Ethyl) | ~2.7 | Quartet (q) | ~7.6 |

| H-4 (Isoxazole) | ~6.6 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected.

Ethyl Group Carbons : The methyl (-CH₃) and methylene (-CH₂) carbons of the ethyl group are expected in the aliphatic region of the spectrum. The -CH₃ carbon signal is predicted to be around δ 12-15 ppm, while the -CH₂ signal would be further downfield, around δ 20-30 ppm. beilstein-journals.org

Isoxazole Ring Carbons :

C-4 : This is the only protonated carbon on the isoxazole ring and its chemical shift is influenced by the adjacent substituents. In various 3,5-disubstituted isoxazoles, the C-4 signal appears between δ 96-103 ppm. rsc.orgresearchgate.net

C-3 : This quaternary carbon is attached to the ethyl group. Its resonance is typically observed in the range of δ 160-163 ppm in analogous structures. rsc.org

C-5 : This quaternary carbon is directly bonded to the iodine atom. Due to the "heavy atom effect" of iodine, the C-5 signal is expected to be shifted significantly upfield compared to other halogen-substituted isoxazoles, likely appearing in the δ 80-95 ppm range. However, in many iodo-aromatic compounds, the signal can be broad or difficult to observe. For comparison, the C-5 carbon in many other 3,5-disubstituted isoxazoles resonates far downfield, often above δ 170 ppm. beilstein-journals.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~13 |

| -CH₂ (Ethyl) | ~25 |

| C-5 (Isoxazole) | ~90 |

| C-4 (Isoxazole) | ~100 |

| C-3 (Isoxazole) | ~162 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their scalar coupling and connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-4 singlet to the C-4 signal, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon.

The H-4 proton showing correlations to the quaternary carbons C-3 and C-5.

The methylene protons of the ethyl group showing a correlation to the C-3 carbon.

These experiments together would provide definitive proof of the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by absorptions from the isoxazole ring and the ethyl substituent. masterorganicchemistry.com

C-H Stretching : Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ region. libretexts.orgutdallas.edu A weak C-H stretch for the H-4 proton on the isoxazole ring may be observed slightly above 3000 cm⁻¹. vscht.cz

Isoxazole Ring Vibrations : The isoxazole ring itself gives rise to a series of characteristic bands. These include:

C=N stretching, typically around 1610-1650 cm⁻¹. unifi.itrsc.org

C=C stretching, often observed near 1570-1610 cm⁻¹.

Ring "breathing" and other skeletal vibrations in the 1350-1450 cm⁻¹ region.

C-I Stretching : The carbon-iodine bond vibration is expected to occur at low frequencies, typically in the 500-600 cm⁻¹ range, which is in the far-infrared region and may not be observed on all standard instruments.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 | Weak-Medium | =C-H Stretch (Isoxazole H-4) |

| 2850-3000 | Medium | C-H Stretch (Aliphatic, Ethyl) |

| ~1620 | Medium | C=N Stretch (Isoxazole Ring) |

| ~1580 | Medium-Weak | C=C Stretch (Isoxazole Ring) |

| ~1440 | Medium | C-H Bend (Ethyl) |

| 500-600 | Medium | C-I Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound (molar mass: 237.03 g/mol ) would exhibit a distinct molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺) : The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 237. Since iodine has only one naturally occurring isotope (¹²⁷I), there will be no M+2 peak from the halogen, which simplifies the spectrum compared to chloro- or bromo-substituted compounds. libretexts.orgnih.gov

Major Fragmentation Pathways : The fragmentation is likely to be dominated by the cleavage of the weak C-I bond.

Loss of Iodine : A very prominent peak is expected from the loss of an iodine radical, resulting in an [M-I]⁺ fragment at m/z 110.

Loss of Ethyl Group : Cleavage of the ethyl group would lead to an [M-C₂H₅]⁺ fragment at m/z 208.

Ring Cleavage : Isoxazole rings can undergo characteristic cleavage, often leading to the formation of nitrile-containing fragments or acylium ions. acs.orgclockss.org For example, fragmentation could yield an ethyl nitrile fragment (C₂H₅CN, m/z 55) or related ions.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 237 | [C₅H₆INO]⁺ (Molecular Ion) |

| 208 | [C₃H₂INO]⁺ ([M-C₂H₅]⁺) |

| 110 | [C₅H₆NO]⁺ ([M-I]⁺) |

| 55 | [C₃H₅N]⁺ (Ethyl nitrile fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for identifying conjugated π-systems.

The isoxazole ring contains a conjugated system that gives rise to π→π* electronic transitions. researchgate.net The parent isoxazole molecule shows a strong absorption maximum (λ_max) around 210 nm. nist.gov The presence of substituents on the ring typically causes a shift in this absorption maximum. An alkyl group like ethyl and a halogen like iodine both tend to cause a small bathochromic shift (a shift to longer wavelengths). globalresearchonline.net Therefore, this compound is expected to have a λ_max slightly longer than that of unsubstituted isoxazole, likely in the 220-240 nm range in a non-polar solvent. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Hexane/Ethanol | ~220-240 | π→π* |

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

For instance, the crystal structure of ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate, an isoxazole derivative, has been determined, providing insights into its molecular geometry. iucr.org In this particular study, the compound was found to crystallize with two independent molecules in the asymmetric unit. iucr.org The analysis revealed the dihedral angles between the anthracene and isoxazole ring systems to be 88.67 (16)° and 85.64 (16)°. iucr.org Such data is instrumental in understanding the steric and electronic interactions between different parts of the molecule.

The general procedure for X-ray crystallographic analysis involves growing a single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

The key parameters obtained from a crystallographic study are typically presented in a standardized format, as exemplified in the table below for a representative isoxazole derivative. This data allows for a detailed description of the molecular structure.

Table 1: Representative Crystallographic Data for an Isoxazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.573 |

Note: The data presented in this table is for a representative fused triazolo-pyridazino-indole compound and serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis. mdpi.com

In another example, the crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone was determined to confirm its exact structure and absolute configuration. nih.gov The analysis revealed that both the cyclohex-2-one and the isoxazoline (B3343090) rings adopt an envelope conformation. nih.gov This level of detail is invaluable for structure-activity relationship studies and for the rational design of new molecules with specific properties.

Ultimately, should single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural characterization of this compound.

Applications of 3 Ethyl 5 Iodo Isoxazole in Chemical Synthesis

Building Block for Complex Molecular Architectures

The carbon-iodine bond at the 5-position of 3-Ethyl-5-iodo-isoxazole is a key feature that facilitates its use as a scaffold for building more complex molecules. This bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents at this position. nih.gov

For instance, in a Suzuki coupling reaction, this compound can be reacted with a variety of aryl or vinyl boronic acids or esters to form 3-ethyl-5-aryl- or 3-ethyl-5-vinyl-isoxazoles, respectively. Similarly, the Sonogashira coupling enables the introduction of alkyne fragments, leading to the formation of 3-ethyl-5-alkynyl-isoxazoles. nih.gov These reactions are highly efficient and tolerate a broad range of functional groups, making it possible to construct intricate molecular frameworks with high precision. The resulting polysubstituted isoxazoles are often key intermediates in the synthesis of biologically active compounds and advanced materials. nih.govnih.govbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodo-isoxazoles

| Reaction Type | Coupling Partner | Product | Catalyst/Conditions |

| Suzuki Coupling | Arylboronic acid | 3-Ethyl-5-aryl-isoxazole | PdCl2, KHCO3, DMF/H2O |

| Heck Coupling | N-Acryloylmorpholine | 3-Ethyl-5-(2-morpholino-2-oxoethyl)isoxazole | Standard Heck conditions |

| Sonogashira Coupling | Phenylacetylene | 3-Ethyl-5-(phenylethynyl)isoxazole | Standard Sonogashira conditions |

This table is illustrative and based on the reactivity of analogous iodo-isoxazoles. nih.gov

Precursor for Other Heterocyclic Systems

Beyond its use in substitution reactions, this compound can also serve as a precursor for the synthesis of other heterocyclic systems. The isoxazole (B147169) ring itself can be a reactive component, and through various chemical transformations, it can be converted into different ring systems. Fused isoxazoles, for example, exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. mdpi.com

The substituents introduced at the 5-position via cross-coupling reactions can possess functionalities that enable subsequent intramolecular cyclization reactions. This can lead to the formation of fused bicyclic or polycyclic heterocyclic systems containing the isoxazole moiety. For example, an ortho-functionalized aryl group introduced via a Suzuki coupling could undergo a subsequent cyclization to form a condensed ring system. This approach provides access to a diverse range of complex heterocyclic structures that would be difficult to synthesize through other methods. rsc.org

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy in medicinal chemistry that aims to create a collection of structurally diverse small molecules to probe biological systems. This compound is an excellent starting material for DOS due to the orthogonal reactivity of its functional groups. The iodo group at the 5-position allows for a primary diversification step through various cross-coupling reactions, introducing a wide range of chemical appendages. researchgate.net

Further diversification can be achieved by modifications of the ethyl group at the 3-position or by transformations of the isoxazole ring itself. This multi-directional approach to diversification allows for the rapid generation of a library of compounds with significant structural and functional diversity from a single, readily accessible starting material. The resulting compounds can then be screened for a wide range of biological activities, accelerating the discovery of new drug leads and chemical probes. researchgate.net

Synthesis of Libraries of Isoxazole Derivatives for Screening

The isoxazole scaffold is a privileged structure in medicinal chemistry, meaning it is a common motif in biologically active compounds. nih.gov The ability to readily functionalize this compound makes it an ideal substrate for the combinatorial synthesis of libraries of isoxazole derivatives for high-throughput screening. By employing parallel synthesis techniques, a large number of different substituents can be introduced at the 5-position by reacting this compound with a diverse set of coupling partners. nih.gov

These libraries of 3,5-disubstituted isoxazoles can then be screened against various biological targets to identify compounds with desired activities, such as anticancer, anti-inflammatory, or antimicrobial properties. researchgate.netnih.govbohrium.com The systematic variation of the substituent at the 5-position allows for the exploration of structure-activity relationships (SAR), providing valuable information for the optimization of lead compounds. The efficiency of this approach significantly accelerates the early stages of drug discovery. nih.govresearchgate.netpreprints.org

Medicinal Chemistry and Biological Activity of Isoxazole Derivatives Excluding Dosage/administration

Structure-Activity Relationship (SAR) Studies of Isoxazole (B147169) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For isoxazole derivatives, SAR studies have revealed that the nature, size, and position of substituents on the heterocyclic ring are critical determinants of their pharmacological effects. nih.govnih.gov

The biological profile of isoxazole derivatives is profoundly influenced by the substituents at the C-3 and C-5 positions. The specific substituents in "3-Ethyl-5-iodo-isoxazole"—an ethyl group at the C-3 position and an iodine atom at the C-5 position—are expected to confer distinct properties based on general SAR principles for this class of compounds.

Substitution at C-3: The C-3 position often accommodates a variety of groups that modulate potency and selectivity. In the case of "this compound," the small, non-polar ethyl group at this position could influence lipophilicity, potentially affecting the compound's ability to cross cell membranes. Studies on some isoxazoline (B3343090) series have shown that a methyl group at the C-3 position is crucial for selective inhibition of enzymes like COX-2. nih.gov While an ethyl group is slightly larger, it maintains the alkyl character that can be important for fitting into specific hydrophobic pockets of target proteins.

The isoxazole ring itself is considered a vital pharmacophore present in numerous clinically used drugs. arcjournals.org Its unique electronic and structural features allow it to act as a bioisosteric replacement for other functional groups, such as amide or ester bonds, potentially improving metabolic stability and pharmacokinetic properties. The isoxazole scaffold is a core component in drugs like the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antibiotic Sulfamethoxazole. arcjournals.orgijpca.org

The key pharmacophoric features of bioactive isoxazoles often involve:

The heterocyclic isoxazole ring acting as a central scaffold.

Substituents at the C-3 and C-5 positions that provide specific interactions (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding) with the target enzyme or receptor.

For "this compound," the pharmacophore would consist of the central isoxazole ring with a hydrophobic alkyl group at C-3 and a bulky, lipophilic halogen at C-5, suggesting potential interactions with targets that have corresponding hydrophobic and halogen-accepting binding sites.

Exploration of Bioactivity Profiles

Isoxazole derivatives have been extensively investigated for a wide range of biological activities. The following sections explore their potential in key therapeutic areas, drawing on data from various substituted isoxazoles to infer the potential activities of a compound like "this compound."

The isoxazole nucleus is a component of several established antibacterial drugs, including sulfamethoxazole, cloxacillin, and dicloxacillin. mdpi.com Research has shown that novel synthetic isoxazole derivatives also possess significant antimicrobial properties.

Antibacterial and Antifungal Activity: Studies have demonstrated that the antimicrobial activity of isoxazole derivatives can be significantly enhanced by the presence of specific substituents. For instance, the presence of bromine groups on a C-5 phenyl ring and chlorine groups on a C-3 phenyl ring was found to increase antibacterial activity. ijpca.org Another study reported that 3,5-disubstituted isoxazoles carrying a halogen on one of the aryl rings showed strong antimicrobial activity. manipal.edu This suggests that the iodine at the C-5 position of "this compound" could be a key contributor to potential antimicrobial effects.

The table below summarizes the minimum inhibitory concentration (MIC) values for some representative isoxazole derivatives against various microbial strains.

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Isoxazole Derivative 14f | C. albicans | Significant Activity | researchgate.net |

| 3,5-disubstituted isoxazole 18 | B. subtilis | 31.25 | researchgate.net |

| Fluoro substituted thiophene (B33073) linked isoxazole 18b | B. subtilis | Promising Activity | hilarispublisher.com |

| Fluoro substituted thiophene linked isoxazole 18b | A. niger | Promising Activity | hilarispublisher.com |

| Isoxazole derivative 4e | C. albicans | 6 - 60 | researchgate.netresearchgate.net |